N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often employ green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred approach due to its cost-effectiveness and eco-friendly nature. This method involves the use of o-phenylenediamine and 1,2-dicarbonyl compounds under mild reaction conditions, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Known for its antimicrobial and anticancer properties.
Phthalazine: Exhibits various pharmacological effects, including anti-inflammatory and antioxidant activities
Uniqueness
N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-13-6-4-5-12(2)17(13)21-18(22)14-7-8-15-16(11-14)20-10-9-19-15/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHYFRQFJAGLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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